molecular formula C19H20N6O6 B11671934 4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate

4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate

Cat. No.: B11671934
M. Wt: 428.4 g/mol
InChI Key: ACQVPVJIGTUPJK-ODCIPOBUSA-N
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Description

4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate is a complex organic compound with a unique structure It is characterized by the presence of a purine ring system, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate typically involves multiple steps:

    Formation of the Purine Derivative: The starting material, 1,3-dimethylxanthine, undergoes acetylation to form 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl acetate.

    Hydrazine Reaction: The acetate derivative is then reacted with hydrazine to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide is condensed with 4-formyl-2-methoxyphenyl acetate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and purine moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of carboxylic acids and ketones.

    Reduction: Reduction typically yields alcohols and amines.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound’s purine moiety makes it a potential candidate for studying enzyme interactions, particularly those involving purine metabolism.

Medicine

In medicinal chemistry, the compound’s structural similarity to known bioactive molecules suggests potential applications in drug discovery and development. It may serve as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, the compound’s unique properties could be exploited in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate is not well-documented. its structural features suggest that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The purine moiety may allow it to bind to enzymes involved in nucleotide metabolism, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylxanthine: A simpler purine derivative with similar structural features.

    Caffeine: Another purine derivative with well-known biological activity.

    Theobromine: A naturally occurring purine alkaloid with similar structural motifs.

Uniqueness

4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate is unique due to the combination of its purine core with the hydrazinylidene and methoxyphenyl acetate groups. This unique structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H20N6O6

Molecular Weight

428.4 g/mol

IUPAC Name

[4-[(E)-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C19H20N6O6/c1-11(26)31-13-6-5-12(7-14(13)30-4)8-21-22-15(27)9-25-10-20-17-16(25)18(28)24(3)19(29)23(17)2/h5-8,10H,9H2,1-4H3,(H,22,27)/b21-8+

InChI Key

ACQVPVJIGTUPJK-ODCIPOBUSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)OC

Origin of Product

United States

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